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Introduction Avelumab (marketed as Bavencio) is a fully human IgG1 monoclonal antibody that
has become a significant agent in the landscape of cancer immunotherapy.[1][2] It targets the
programmed death-ligand 1 (PD-L1), a key checkpoint protein that cancer cells often exploit to
evade the immune system.[2][3] Avelumab's development was notably rapid, receiving its first
FDA approval just 52 months after its investigational new drug submission.[1] Its efficacy and
safety have been evaluated in the comprehensive JAVELIN clinical trial program, which has
enrolled over 7,000 patients across more than 15 tumor types.[1]

What distinguishes avelumab from other immune checkpoint inhibitors is its dual mechanism of
action.[4] While it effectively blocks the PD-L1/PD-1 interaction to restore T-cell-mediated
antitumor responses, it also retains a native, wild-type Fc region.[1][4] This allows avelumab to
engage natural killer (NK) cells and mediate antibody-dependent cell-mediated cytotoxicity
(ADCC), thereby harnessing both the adaptive and innate immune systems to combat cancer.

[4]115]

These application notes provide an overview of key avelumab clinical trials, associated data,
and detailed protocols for essential experimental assays relevant to its study.

Mechanism of Action: A Dual Approach

Avelumab functions through two distinct but complementary mechanisms to induce an anti-
tumor immune response.
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e PD-L1 Blockade: Tumor cells can express PD-L1 on their surface, which binds to the PD-1
receptor on activated T cells.[3] This interaction sends an inhibitory signal that deactivates
the T cell, allowing the tumor to escape immune destruction.[3] Avelumab binds directly to
PD-L1, preventing it from interacting with its receptors, PD-1 and B7.1.[1][5] This blockade
removes the "brake" on the T cells, restoring their ability to recognize and attack cancer
cells.[2][3]

e Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Unlike other anti-PD-L1/PD-1
antibodies that have been modified to be inert, avelumab is a human IgG1 antibody with a
functional Fc region.[4] When avelumab binds to PD-L1 on a tumor cell, its Fc region can be
recognized by Fc receptors on innate immune cells, particularly NK cells.[3] This
engagement triggers the NK cell to release cytotoxic granules, inducing the death of the
tumor cell.[6][7] This ADCC mechanism provides an additional, direct method of tumor cell

lysis.[1]
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Avelumab's dual mechanism of action.

Application Note 1: Avelumab in Urothelial
Carcinoma (UC)

The Phase Il JAVELIN Bladder 100 trial was a pivotal study that established avelumab as the
standard of care for first-line (1L) maintenance treatment in patients with locally advanced or

metastatic UC whose disease had not progressed after platinum-based chemotherapy.[8][9]
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Summary of JAVELIN Bladder 100 Trial Data

The trial demonstrated a significant survival benefit for patients receiving avelumab plus best

supportive care (BSC) compared to those receiving BSC alone.[8][10] The benefit was

observed in both the overall population and in patients with PD-L1-positive tumors.[9] Long-

term follow-up of at least 2 years confirmed the durable benefit of avelumab maintenance.[9]

Avelumab + BSC

Endpoint

BSC Alone (n=350)

Hazard Ratio (95%

(n=350) Cl)
Overall Population
Median Overall
_ 21.4 months 14.3 months 0.69 (0.56-0.86)
Survival
Median PFS
) 3.7 months 2.0 months 0.62 (0.52-0.75)
(Investigator)
Objective Response
9.7% 1.4% N/A
Rate
PD-L1+ Population
Median Overall
) Not Reached 17.1 months 0.56 (0.40-0.79)
Survival
Median PFS
5.7 months 2.1 months 0.56 (0.43-0.73)

(Investigator)

(Data sourced from
the JAVELIN Bladder
100 primary analysis)
[8][9][10]

Experimental Protocol: JAVELIN Bladder 100

» Study Design: A Phase Ill, multicenter, randomized, open-label, parallel-arm study.[9][10]

o Patient Population: Patients with unresectable locally advanced or metastatic urothelial

carcinoma who had not progressed after 4 to 6 cycles of first-line platinum-based
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chemotherapy (gemcitabine + cisplatin or carboplatin).[9]

Randomization: Eligible patients were randomized 1:1 to receive either avelumab plus BSC
or BSC alone. Randomization was stratified by the best response to first-line chemotherapy
(complete/partial response vs. stable disease) and the site of metastasis (visceral vs. non-
visceral) at the start of chemotherapy.[9]

Treatment:

o Arm A: Avelumab 10 mg/kg administered as a 60-minute intravenous infusion every 2
weeks, in addition to BSC.[11]

o Arm B: BSC alone.[10]

o Treatment continued until confirmed disease progression, unacceptable toxicity, or patient
withdrawal.[9]

Endpoints:

o Primary: Overall survival (OS) in the overall population and in the PD-L1-positive
population.[9]

o Secondary: Progression-free survival (PFS), objective response rate (ORR), and safety.[9]

Tumor Assessment: Tumor response was evaluated by investigators according to Response
Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[10]

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://ascopubs.org/doi/10.1200/JCO.22.01792
https://ascopubs.org/doi/10.1200/JCO.22.01792
https://www.youtube.com/watch?v=8-JZ8NaiMSg
https://cdn.clinicaltrials.gov/large-docs/32/NCT02603432/Prot_000.pdf
https://ascopubs.org/doi/10.1200/JCO.22.01792
https://ascopubs.org/doi/10.1200/JCO.22.01792
https://ascopubs.org/doi/10.1200/JCO.22.01792
https://cdn.clinicaltrials.gov/large-docs/32/NCT02603432/Prot_000.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Patients with Advanced UC

4-6 Cycles of

1L Platinum-based Chemo

Screening:
No Disease Progression
(4-10 weeks post-chemo)

1:1 Randomization

Arm A: Arm B:
Avelumab (10 mg/kg Q2W) o
+ Best Supportive Care Best Supportive Care Alone

Follow-up until Progression,
Toxicity, or Withdrawal

Primary Endpoint:
Overall Survival

Click to download full resolution via product page
JAVELIN Bladder 100 trial workflow.

Future Directions: JAVELIN Bladder Medley

To build upon the success of JAVELIN Bladder 100, the JAVELIN Bladder Medley
(NCT05327530) trial is underway.[8][12] This is a Phase Il, open-label, umbrella trial designed
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to evaluate if combining avelumab with other novel anti-cancer agents can further improve
outcomes in the first-line maintenance setting for advanced UC.[8] Patients are randomized to
receive avelumab alone or in combination with agents like sacituzumab govitecan (an anti-
Trop-2 antibody-drug conjugate), M6223 (an anti-TIGIT antibody), or NKTR-255 (recombinant
human IL-15).[12]

Application Note 2: Avelumab in Merkel Cell
Carcinoma (MCC)

Avelumab was the first drug approved by the FDA for metastatic Merkel cell carcinoma
(mMCC), a rare and aggressive skin cancer.[13][14] This accelerated approval was based on
data from the JAVELIN Merkel 200 trial.[1][14]

Summary of JAVELIN Merkel 200 Trial Data

This single-arm, multicenter trial enrolled 88 patients with mMCC whose disease had
progressed after at least one line of chemotherapy.[14]

Endpoint Result (n=88)

Objective Response Rate (ORR) 33%

Complete Response Rate 11.4%

Partial Response Rate 21.6%

Duration of Response 86% of responses lasted >6 months

45% of responses lasted >12 months

(Data sourced from the JAVELIN Merkel 200
trial, which supported accelerated FDA
approval)[1][14]

Experimental Protocol: JAVELIN Merkel 200

o Study Design: A Phase Il, single-arm, multicenter study.[15]
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o Patient Population: Adult patients with histologically confirmed metastatic MCC who had
experienced disease progression after at least one prior chemotherapy regimen.[14]

o Treatment: Avelumab was administered at a dose of 10 mg/kg via intravenous infusion every
2 weeks until disease progression or unacceptable toxicity.[14]

e Endpoints:

o Primary: Confirmed ORR as assessed by an independent review committee according to
RECIST v1.1.

o Secondary: Duration of response, PFS, OS, and safety.[14]

Application Note 3: Avelumab in Renal Cell
Carcinoma (RCC)

Avelumab is also approved, in combination with the tyrosine kinase inhibitor axitinib, for the
first-line treatment of patients with advanced renal cell carcinoma (RCC).[5] This approval was
based on the JAVELIN Renal 101 trial.

Summary of JAVELIN Renal 101 Trial Data (Avelumab + Axitinib vs. Sunitinib)

Endpoint (PD-L1+ Avelumab + . Hazard Ratio (95%
] o Sunitinib

Population) Axitinib Cl)

Median PFS 13.8 months 7.2 months 0.61 (0.47-0.79)

Objective Response
Rate

55.2% 25.5% N/A

(Data from the
JAVELIN Renal 101
trial)[16]

Protocols for Key Experimental Assays

Protocol 1: Immunohistochemistry (IHC) for PD-L1 Expression
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This protocol provides a general methodology for assessing PD-L1 protein expression in
formalin-fixed, paraffin-embedded (FFPE) tumor tissue, as was done in the JAVELIN trials
using the Ventana PD-L1 (SP263) assay.[9][17]

o Objective: To detect and score PD-L1 protein expression on tumor and immune cells.

o Materials:

o FFPE tumor tissue sections (4-5 um thick) on charged slides.

[¢]

Automated staining platform (e.g., Ventana BenchMark ULTRA).

[¢]

Ventana PD-L1 (SP263) Rabbit Monoclonal Primary Antibody.

[e]

Ventana detection kit (e.g., OptiView DAB IHC Detection Kit).

o

Hematoxylin counterstain.

[¢]

Deparaffinization and antigen retrieval solutions.

e Procedure:

o Baking and Deparaffinization: Bake slides to adhere tissue. Perform deparaffinization on
the automated stainer using appropriate reagents.

o Antigen Retrieval: Perform heat-induced epitope retrieval using a cell conditioning solution
at high temperature.

o Primary Antibody Incubation: Incubate the slides with the Ventana PD-L1 (SP263) primary
antibody.

o Detection: Apply the detection system, which typically involves a secondary antibody and
a DAB-chromogen reaction to visualize the target protein (brown stain).

o Counterstaining: Apply hematoxylin to stain cell nuclei (blue), providing histological
context.
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o Dehydration and Coverslipping: Dehydrate the slides through a series of alcohol and
xylene washes and apply a permanent coverslip.

e Scoring (Example for UC):
o A pathologist scores the percentage of tumor cells with any membrane staining for PD-L1.

o The percentage of the tumor area occupied by PD-L1-staining immune cells is also
assessed.

o PD-L1 positive status in the JAVELIN Bladder 100 trial was defined as staining in 225% of
tumor cells or 225% of immune cells within the tumor tissue.[10]

Protocol 2: In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol describes a method to measure the ability of avelumab to induce the killing of PD-
L1-expressing tumor cells by immune effector cells.[6][18]

¢ Objective: To quantify the lysis of target tumor cells in the presence of avelumab and effector
cells (e.g., NK cells).

e Materials:
o Target Cells: A PD-L1-positive cancer cell line (e.g., a human carcinoma cell line).

o Effector Cells: Isolated Natural Killer (NK) cells or Peripheral Blood Mononuclear Cells
(PBMCs) from healthy human donors.

o Antibody: Avelumab and an isotype control antibody (human IgG1).

o Assay Medium: RPMI 1640 + 10% FBS.

o Lysis Detection Reagent: Calcein-AM or a lactate dehydrogenase (LDH) release assay Kkit.
o 96-well U-bottom plates.

e Procedure:
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o Target Cell Preparation: Harvest target cells and label them with a fluorescent dye (e.g.,
Calcein-AM) according to the manufacturer's protocol. Wash and resuspend cells at a
concentration of 1x1075 cells/mL.

o Effector Cell Preparation: Isolate NK cells or PBMCs from whole blood using density
gradient centrifugation followed by magnetic-activated cell sorting (MACS) for NK cell
enrichment, if desired. Resuspend effector cells at the desired concentration to achieve
various Effector:Target (E:T) ratios (e.g., 25:1, 10:1).

o Assay Setup (in a 96-well plate):

» Spontaneous Release: Target cells + medium only.

» Maximum Release: Target cells + lysis buffer (e.g., Triton X-100).

» Experimental Wells: 10,000 target cells/well + effector cells at desired E:T ratio + serial
dilutions of avelumab or isotype control.

o Incubation: Centrifuge the plate briefly to pellet cells and incubate for 4 hours at 37°C, 5%
Co2.

o Data Acquisition:

» Calcein Release: Centrifuge the plate and transfer supernatant to a new plate. Measure
fluorescence on a plate reader.

» LDH Release: Add LDH reaction mixture to supernatant and measure absorbance
according to the kit protocol.

o Data Analysis:

o Calculate the percentage of specific lysis for each condition using the formula: % Specific
Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release -
Spontaneous Release)

o Plot the % Specific Lysis against the antibody concentration to generate a dose-response
curve.
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Workflow for an in vitro ADCC assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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